molecular formula C29H24ClNO11 B1675797 Lysolipin I CAS No. 59113-57-4

Lysolipin I

Cat. No.: B1675797
CAS No.: 59113-57-4
M. Wt: 598 g/mol
InChI Key: NEOMIZJYHXSRLV-MVHMQXOSSA-N
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Description

Lysolipin I is a broad-spectrum antibiotic agent . It is a glycopeptide synthesis inhibitor and has been found to be cytotoxic . It is sourced from Streptomyces violaceoniger .


Synthesis Analysis

Inspired by the potent polycyclic xanthone antibiotic this compound, a general study on asymmetric dihydroxylation reactions of variously substituted isoquinolinones was performed . Different isoquinolinones were efficiently prepared, either by a Pomeranz–Fritsch type condensation or a Curtius rearrangement .


Molecular Structure Analysis

The lysolipin molecule is a large aromatic polyketide . The chemical structure and isotope feeding studies indicate an extensive degree of post-PKS oxidative modification . These modifications include the formation of a xanthone structure which is rarely observed in natural products of bacterial origin .


Chemical Reactions Analysis

The lysolipin molecule undergoes an extensive degree of post-PKS oxidative modification . The this compound and Lysolipin X present similar structures: this compound is easily transformed by a dehydration to Lysolipin X which through low pH and light, producing the aromatic ring C .


Physical And Chemical Properties Analysis

This compound is soluble in methylene chloride, DMSO, or chloroform . After reconstitution, it should be protected from light at -20°C .

Scientific Research Applications

Antibacterial Properties

Lysolipin I, produced by Streptomyces tendae Tü 4042, demonstrates significant antibacterial activity against multidrug-resistant pathogens. The lysolipin biosynthetic gene cluster, isolated and sequenced, includes genes coding for a type II polyketide synthase, cyclases, methyltransferases, a halogenase, an amidotransferase, a ferredoxin, a transporter, and regulatory proteins. Lysolipin's high modification by oxidoreductases makes it a highly modified aromatic polyketide, contributing to its antibacterial potency (Lopez et al., 2010).

Chemical Structure and Activity

This compound, with a molecular formula of C29H24CINO11, has a quinone structure and exhibits activity against both Gram-positive and Gram-negative bacteria. Its lytic action against bacterial cells is reduced by various lipids, and it primarily affects the biosynthesis of bacterial cell walls (Drautz et al., 2004).

Synthesis Studies

Research on asymmetric dihydroxylation reactions of variousisoquinolinones, inspired by this compound, has led to the successful synthesis of the EF-ring of this compound. These studies highlight the complex structure of this compound and the challenges in replicating its intricate chemical nature (Heinemann et al., 2021).

Biosynthetic Engineering

The expression of the lysolipin minimal polyketide synthase II (PKS II) genes in Streptomyces albus, combined with cyclase genes, led to the production of lysoquinone-TH1, a new polyaromatic tridecaketide. This compound, an engineered congener of lysolipin, expands the structural repertoire of bioactive naphthacene quinones and shows potential in antimicrobial activity and in inhibiting phosphodiesterase 4 (PDE4), which is significant for treating conditions like asthma or COPD (Hofeditz et al., 2018).

Mechanism of Action

The molecular target of Lysolipin I is not yet clearly identified . There are strong indications that lysolipin interacts with components of the bacterial cell envelope .

Future Directions

There is ongoing research into the biosynthesis of Lysolipin and its impact on bacterial survival . Additionally, new polyphenolic tridecaketides have been produced by expressing the lysolipin minimal PKS II in Streptomyces albus . This research expands the structural repertoire of bioactive naphthacene quinones and could lead to the discovery of new chemical entities in drug discovery .

Biochemical Analysis

Biochemical Properties

Lysolipin I plays a significant role in biochemical reactions, particularly in inhibiting bacterial cell wall biosynthesis. It interacts with the C55-lipid carrier bactoprenol, which is crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall . By binding to bactoprenol, this compound disrupts the cell wall synthesis process, leading to bacterial cell lysis. This interaction highlights the compound’s ability to interfere with essential bacterial enzymes and proteins involved in cell wall construction.

Cellular Effects

This compound exerts profound effects on various types of cells, particularly bacterial cells. It induces cell wall lysis, leading to the death of bacterial cells . This compound also affects cellular processes such as gene expression and cellular metabolism by disrupting the integrity of the cell wall. The impact on cell signaling pathways is primarily through the inhibition of cell wall synthesis, which is a critical process for bacterial survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bactoprenol, an essential lipid carrier in bacterial cell wall biosynthesis . By binding to bactoprenol, this compound inhibits the transfer of peptidoglycan precursors across the cell membrane, thereby preventing the synthesis of the cell wall. This inhibition leads to the accumulation of peptidoglycan precursors within the cell, causing osmotic imbalance and ultimately cell lysis. Additionally, this compound may induce changes in gene expression related to cell wall synthesis and stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is reported to be light-sensitive and should be stored in the dark under desiccating conditions to maintain its stability . Over time, this compound may degrade, leading to a reduction in its antibacterial efficacy. Long-term studies have shown that the compound can have sustained effects on bacterial cell function, but its stability and potency may decrease if not stored properly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to host tissues and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes and cofactors involved in the biosynthesis of peptidoglycan . The compound’s inhibition of bactoprenol disrupts the normal metabolic flux of peptidoglycan precursors, leading to an accumulation of these intermediates within the cell. This disruption affects the overall metabolic balance and can lead to cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to bind to bactoprenol facilitates its localization to the bacterial cell membrane, where it exerts its inhibitory effects on cell wall synthesis. The distribution of this compound within tissues is influenced by its solubility and stability, with higher concentrations observed in areas with active bacterial infections.

Subcellular Localization

This compound is primarily localized to the bacterial cell membrane, where it interacts with bactoprenol and inhibits cell wall synthesis . The compound’s activity is dependent on its ability to reach and bind to its target within the cell membrane. Post-translational modifications and targeting signals may influence the localization and activity of this compound, directing it to specific compartments or organelles within the bacterial cell.

Properties

IUPAC Name

(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOMIZJYHXSRLV-MVHMQXOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207855
Record name Lysolipin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59113-57-4
Record name Lysolipin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysolipin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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